4-(Trfluorovinyloxy)benzaldehyde
Description
4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₃O and a molecular weight of 174.12 g/mol . The trifluoromethyl (-CF₃) group at the para position confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity. This compound is widely utilized as an intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides) due to its ability to resist oxidative degradation .
Properties
Molecular Formula |
C9H5F3O2 |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
4-(1,2,2-trifluoroethenoxy)benzaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-8(11)9(12)14-7-3-1-6(5-13)2-4-7/h1-5H |
InChI Key |
DFPRRKSVQKNEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=C(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 4-(Trifluoromethyl)benzaldehyde with benzaldehyde derivatives bearing electron-withdrawing or bulky substituents:
Key Observations:
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density at the aldehyde group and increasing electrophilicity. This contrasts with the electron-donating -OCH₃ group in compounds like 4-methoxybenzaldehyde, which decreases aldehyde reactivity .
- Lipophilicity: -CF₃ increases logP (octanol-water partition coefficient) by ~1.2 compared to unsubstituted benzaldehyde, enhancing membrane permeability .
- Stability : Fluorine substitution reduces susceptibility to metabolic oxidation, making 4-(Trifluoromethyl)benzaldehyde more stable than 4-(Bromomethyl)benzaldehyde, which degrades under basic conditions .
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